molecular formula C20H16FN5O B6125599 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one

Cat. No.: B6125599
M. Wt: 361.4 g/mol
InChI Key: AUWQZQXHCAOWIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one is a synthetic small molecule of significant interest in oncology and chemical biology research. Its core structure combines quinazoline and pyrimidinone pharmacophores, which are associated with targeting key proteins involved in cancer progression. Compounds with this structural motif have been identified as novel ligands of the Translationally Controlled Tumor Protein (TCTP), an encouraging target in cancer differentiation therapy . TCTP is an evolutionarily conserved protein overexpressed in many cancers and interacts directly with the tumor suppressor p53; targeting TCTP offers a strategy to reactivate endogenous differentiation programs in cancer cells . Research into closely related analogs suggests this compound may bind to the p53 interaction site on TCTP, potentially leading to TCTP downregulation and a consequential upregulation of p53 expression. This mechanism can induce G0/G1 cell cycle arrest in susceptible cancer cell lines, as demonstrated by flow cytometric analysis, and is accompanied by decreased expression of cell cycle regulators such as CDK2, CDK4, cyclin D1, and cyclin D3 . Furthermore, the quinazoline scaffold is established in medicinal chemistry for its ability to inhibit multiple intracellular targets. Structurally similar molecules are recognized as potent inhibitors of various Receptor Tyrosine Kinases (RTKs)—including EGFR, VEGFR-2, and PDGFR-β—and also function as microtubule targeting agents that bind at the colchicine site, leading to microtubule depolymerization . This multi-target potential makes the compound a valuable chemical tool for investigating complementary anti-cancer pathways and for the development of single agents with both cytotoxic and antiangiogenic activities . This product is intended for research purposes only by trained professionals. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[(4,7-dimethylquinazolin-2-yl)amino]-4-(4-fluorophenyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O/c1-11-3-8-15-12(2)22-19(24-17(15)9-11)26-20-23-16(10-18(27)25-20)13-4-6-14(21)7-5-13/h3-10H,1-2H3,(H2,22,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWQZQXHCAOWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=CC(=O)N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one typically involves the condensation of 4,7-dimethylquinazoline-2-amine with 4-fluorobenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized with a suitable pyrimidine precursor under reflux conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Amino Group Reactivity

The secondary amino group bridging the quinazoline and pyrimidine rings participates in nucleophilic substitution and condensation reactions:

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) under acidic or neutral conditions to form imine derivatives. This reaction is facilitated by the lone pair on the amino nitrogen, as observed in structurally similar quinazolin-4(3H)-ones .

  • Acylation : Treating with acetic anhydride or acyl chlorides yields N-acylated derivatives, enhancing lipophilicity .

Example Reaction :

Compound+RCHOEtOH, ΔSchiff Base Derivative\text{Compound} + \text{RCHO} \xrightarrow{\text{EtOH, Δ}} \text{Schiff Base Derivative}

Pyrimidinone Ring Reactivity

The pyrimidin-4(3H)-one moiety undergoes reactions at the carbonyl and NH groups:

  • Condensation with Hydrazines : Forms hydrazone derivatives, useful for developing anticancer agents. This is analogous to hydrazinolysis reactions in quinazoline systems .

  • Nucleophilic Attack : The carbonyl oxygen can act as a hydrogen bond acceptor, influencing interactions in biological systems .

Table 1: Pyrimidinone Reactions

Reaction TypeReagent/ConditionsProductApplication
Hydrazone FormationHydrazine hydrate, ethanol, refluxHydrazine-linked derivativeAnticancer scaffold
AlkylationAlkyl halides, baseN-Alkylated pyrimidinoneImproved solubility

Quinazoline Ring Modifications

The 4,7-dimethylquinazoline core undergoes electrophilic substitution and oxidation:

  • Electrophilic Aromatic Substitution (EAS) : Methyl groups activate the ring for halogenation or nitration at positions ortho/para to the methyl substituents .

  • Oxidation : Under strong oxidizing conditions (e.g., KMnO₄), methyl groups may oxidize to carboxylic acids, though this is less common due to steric hindrance.

Example Reaction :

Compound+HNO3/H2SO4Nitroquinazoline Derivative\text{Compound} + \text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow \text{Nitroquinazoline Derivative}

Fluorophenyl Group Reactivity

The 4-fluorophenyl substituent influences electronic properties but exhibits limited reactivity under mild conditions:

  • Nucleophilic Aromatic Substitution (NAS) : Requires harsh conditions (e.g., high temperature, strong bases) due to fluorine’s poor leaving-group ability. Potential substitution with amines or thiols.

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to introduce diverse aryl groups, though not directly reported for this compound .

Multi-Component Reactions (MCRs)

Copper-catalyzed reactions enable efficient functionalization:

  • Imidoylative Cross-Coupling : Reacts with isocyanides and amines to form 3-alkylated quinazolinones, a method validated for analogous structures .

Table 2: Catalyzed Reactions

CatalystReagentsProductYield
Cu(OAc)₂Isocyanide, aliphatic amine3-Alkylated quinazolinone57–98%

Biological Activity-Driven Modifications

Reactions are tailored to enhance target binding:

  • Sulfonation : Introducing sulfonamide groups improves solubility and kinase inhibition .

  • Click Chemistry : Azide-alkyne cycloaddition (not directly reported) could append triazole moieties for probing biological interactions.

Stability and Degradation

  • Hydrolysis : The pyrimidinone ring is susceptible to alkaline hydrolysis, yielding open-chain intermediates .

  • Photodegradation : UV exposure may cleave the fluorophenyl group, necessitating stabilized formulations.

Scientific Research Applications

Structural Insights

The compound features a quinazoline moiety fused with a pyrimidine ring, which is known to enhance biological activity through various mechanisms, including kinase inhibition and receptor modulation.

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Quinazoline derivatives are known to inhibit various kinases involved in cancer progression. For instance, studies have shown that similar compounds can effectively target epidermal growth factor receptors (EGFR) and other tyrosine kinases, leading to reduced proliferation of cancer cells in vitro .

Case Study: EGFR Inhibition

A study demonstrated that quinazoline derivatives exhibit significant inhibitory activity against mutant forms of EGFR, which are prevalent in non-small cell lung cancer (NSCLC). The synthesized derivatives showed nanomolar potency against these targets, suggesting a promising avenue for further development .

Antihypertensive Effects

Another notable application is in the field of hypertension. Quinazoline derivatives have been recognized for their ability to act as selective alpha-1 adrenergic receptor antagonists. These compounds can lower blood pressure by preventing the action of norepinephrine on vascular smooth muscle, thus inducing vasodilation .

Research Findings

A series of studies involving related quinazoline compounds have reported high binding affinities to alpha-1 adrenergic receptors, demonstrating their potential as antihypertensive agents. For example, derivatives synthesized with modifications at the quinazoline core showed promising results in lowering systolic and diastolic blood pressure in animal models .

Antimicrobial Properties

Recent investigations into the antimicrobial properties of quinazoline derivatives have shown that they possess significant activity against various bacterial strains. The structural diversity provided by substituents on the quinazoline ring appears to enhance their efficacy against resistant strains .

Case Study: Antimicrobial Testing

A study evaluated several derivatives against Staphylococcus aureus and Escherichia coli, revealing that certain modifications led to increased antibacterial potency. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis .

Synthetic Pathways

The synthesis of 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one typically involves multi-step processes starting from readily available quinazolines and pyrimidines. Key synthetic strategies include:

  • Formation of Quinazoline Ring : Utilizing condensation reactions between appropriate amines and carbonyl compounds.
  • Pyrimidine Fusion : Employing cyclization techniques to integrate the pyrimidine structure.
  • Fluorination : Introducing fluorine at specific positions to enhance biological activity.

Structure-Activity Relationship (SAR)

Research has indicated that modifications at specific positions on the quinazoline and pyrimidine rings can significantly influence biological activity. For instance:

  • Substituent Variations : Changes in the fluorophenyl group have been correlated with variations in receptor binding affinity.
  • Linker Lengths : Alterations in the length of linkers connecting functional groups can affect pharmacokinetics and bioavailability.

Mechanism of Action

The mechanism of action of 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one with structurally related pyrimidinone and quinazoline derivatives:

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity (LBE/pKi) Synthesis Yield Key Reference(s)
Target Compound 4,7-Dimethylquinazoline; 4-fluorophenyl C₂₀H₁₇FN₆O 376.39 Not reported (structural analog data) Not reported
ZINC18024062 4,6-Dimethylquinazoline; benzyl C₂₂H₂₂N₆O 410.46 LBE: -9.77 kcal/mol; pKi: 27.18 nM Not reported
ZIN10157406 8-Methoxy-4-methylquinazoline; 4-fluorophenyl C₂₀H₁₇FN₆O₂ 408.39 LBE: -9.55 kcal/mol; pKi: 79.57 nM Not reported
2-Amino-6-((4-amino-2-(4-fluorophenyl)quinolin-6-yl)amino)pyrimidin-4(3H)-one (12) 4-Fluorophenyl; aminoquinoline C₁₉H₁₄FN₇O 387.36 NDH-2 inhibition (activity unspecified) 38%
2-(3-Fluoropyridin-2-yl)-5-methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one 3-Fluoropyridinyl; trifluoromethyl C₁₁H₆F₄N₃O 296.19 Not reported Not reported
6-((4-Methoxyphenyl)amino)-2-((2-(3-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one 4-Methoxyphenyl; nitrobenzoylthio C₁₉H₁₆N₄O₅S 412.42 Not reported 79.6%

Structural and Functional Insights:

  • Quinazoline Substitutions: The 4,7-dimethyl groups on the quinazoline ring in the target compound contrast with the 8-methoxy-4-methyl (ZIN10157406) and 4,6-dimethyl (ZINC18024062) substitutions.
  • Fluorophenyl vs. Other Aromatic Groups : The 4-fluorophenyl group in the target compound and ZIN10157406 may enhance metabolic stability and hydrophobic interactions compared to benzyl (ZINC18024062) or nitrophenyl groups .
  • Synthetic Accessibility: Compounds with simpler substituents (e.g., 2-amino-6-chloropyrimidin-4(3H)-one) achieve higher yields (90%) compared to more complex analogs like compound 12 (38%) .

Research Findings

Physicochemical Properties:

  • Molecular Weight : The target compound (376.39 g/mol) falls within the optimal range for drug-likeness, similar to ZIN10157406 (408.39 g/mol) .
  • Melting Points : While data for the target compound are absent, analogs like 2d and 2e () exhibit high melting points (217–228°C), suggesting crystalline stability .

Biological Activity

The compound 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one is a member of the quinazoline family, which has garnered significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C17H16FN5O
  • Molecular Weight : 327.34 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Some key mechanisms include:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. This inhibition disrupts signaling pathways that promote tumor growth.
  • Antioxidant Activity : Preliminary studies suggest that it exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
  • Antimicrobial Properties : The presence of the fluorophenyl group enhances the compound's ability to disrupt bacterial cell membranes, indicating potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cancer cell proliferation
AntioxidantReduction in oxidative stress markers
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Case Studies and Research Findings

  • Anticancer Activity :
    A study published in Journal of Medicinal Chemistry demonstrated that derivatives of quinazoline compounds, including the target compound, showed significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation, leading to apoptosis in cancer cells .
  • Antioxidant Properties :
    Research conducted by Wang et al. (2020) indicated that the compound effectively reduced levels of reactive oxygen species (ROS) in vitro, suggesting its potential use as a therapeutic agent in oxidative stress-related conditions .
  • Antimicrobial Efficacy :
    A recent investigation assessed the antimicrobial properties of various quinazoline derivatives, including our target compound. Results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential application in treating bacterial infections .

Q & A

Q. How to integrate advanced computational models for mechanistic studies?

  • Methodological Answer : Combine DFT (e.g., Gaussian 09) for electronic structure analysis with MD simulations (GROMACS) to study protein-ligand dynamics. Validate with experimental kinetics (stopped-flow spectroscopy) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.